4-(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid
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Overview
Description
4-(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid is a complex organic compound characterized by its unique molecular structure. This compound is part of the thieno[2,3-d]pyrimidine family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as aminothiophenes and diketones. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as column chromatography or crystallization, would be essential to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 4-(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid is used to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a useful tool in understanding cellular processes.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of compounds with therapeutic properties, such as anti-inflammatory or anticancer agents.
Industry: In the industrial sector, this compound can be used as a building block for the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 4-(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The amino group and the thieno[2,3-d]pyrimidine core are key functional groups that facilitate binding to enzymes or receptors. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one: This compound is structurally similar but lacks the benzoic acid moiety.
(5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid: Another related compound with a different functional group.
Uniqueness: 4-(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid stands out due to its combination of the thieno[2,3-d]pyrimidine core and the benzoic acid group, which provides unique chemical and biological properties not found in its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatile applications and unique structure make it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-7-8(2)21-14-11(7)12(16)17-13(18-14)9-3-5-10(6-4-9)15(19)20/h3-6H,1-2H3,(H,19,20)(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFVBHMOHJSFKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)C3=CC=C(C=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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